molecular formula C9H10ClF2NO2 B6184718 (2S)-2-amino-3-(2,4-difluorophenyl)propanoic acid hydrochloride CAS No. 122839-55-8

(2S)-2-amino-3-(2,4-difluorophenyl)propanoic acid hydrochloride

Cat. No. B6184718
CAS RN: 122839-55-8
M. Wt: 237.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-amino-3-(2,4-difluorophenyl)propanoic acid hydrochloride, also known as 2,4-difluorophenylalanine (DFPA) hydrochloride, is an organic compound that has been used in a variety of scientific research applications. DFPA hydrochloride is a derivative of the amino acid phenylalanine and is used in a wide range of laboratory experiments due to its unique properties.

Scientific Research Applications

DFPA hydrochloride has been used in a variety of scientific research applications. It has been used as an inhibitor of the enzyme phenylalanine hydroxylase, which is involved in the metabolism of the amino acid phenylalanine. It has also been used as an inhibitor of the enzyme tryptophan hydroxylase, which is involved in the metabolism of the amino acid tryptophan. In addition, DFPA hydrochloride has been used to study the effects of phenylalanine derivatives on the activity of enzymes involved in the metabolism of other amino acids, such as tyrosine and histidine.

Mechanism of Action

DFPA hydrochloride acts as an inhibitor of the enzymes phenylalanine hydroxylase and tryptophan hydroxylase by binding to the active site of the enzyme and preventing the enzyme from catalyzing the reaction. This binding is reversible, meaning that the enzyme can be reactivated by the addition of an appropriate substrate.
Biochemical and Physiological Effects
DFPA hydrochloride has been shown to inhibit the metabolism of the amino acids phenylalanine and tryptophan in vitro. This inhibition can lead to a decrease in the amount of these amino acids available for use by the body. In addition, DFPA hydrochloride can interfere with the metabolism of other amino acids, such as tyrosine and histidine, by inhibiting the activity of enzymes involved in their metabolism.

Advantages and Limitations for Lab Experiments

The main advantage of using DFPA hydrochloride in laboratory experiments is its ability to act as an inhibitor of the enzymes phenylalanine hydroxylase and tryptophan hydroxylase. This makes it an ideal tool for studying the effects of these enzymes on the metabolism of the amino acids phenylalanine and tryptophan. However, DFPA hydrochloride is not without its limitations. It is not a very stable compound and can degrade quickly in aqueous solutions. In addition, it can interfere with the metabolism of other amino acids, which can lead to inaccurate results in experiments.

Future Directions

There are many potential future directions for the use of DFPA hydrochloride. It could be used to study the effects of phenylalanine derivatives on the activity of other enzymes involved in amino acid metabolism, such as tyrosine hydroxylase and histidine decarboxylase. It could also be used to study the effects of phenylalanine derivatives on the activity of other enzymes involved in the metabolism of other compounds, such as proteins and lipids. In addition, DFPA hydrochloride could be used to study the effects of phenylalanine derivatives on the activity of other enzymes involved in the regulation of gene expression. Finally, DFPA hydrochloride could be used to study the effects of phenylalanine derivatives on the activity of other enzymes involved in the synthesis of neurotransmitters and hormones.

Synthesis Methods

DFPA hydrochloride is synthesized through a reaction between (2S)-2-amino-3-(2,4-difluorophenyl)propanoic acid hydrochloridephenylalanine and hydrochloric acid. The reaction proceeds according to the following equation:
(2S)-2-amino-3-(2,4-difluorophenyl)propanoic acid hydrochloridephenylalanine + HCl → (2S)-2-amino-3-((2S)-2-amino-3-(2,4-difluorophenyl)propanoic acid hydrochloridephenyl)propanoic acid hydrochloride
The reaction is carried out in aqueous solution at room temperature and requires no additional reagents. The product is then isolated and purified using standard chromatographic techniques.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2S)-2-amino-3-(2,4-difluorophenyl)propanoic acid hydrochloride involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2,4-difluorophenylacetic acid", "N,N-dimethylformamide", "thionyl chloride", "ammonia", "sodium hydroxide", "hydrochloric acid", "diethyl ether", "water" ], "Reaction": [ "1. Conversion of 2,4-difluorophenylacetic acid to the corresponding acid chloride using thionyl chloride in N,N-dimethylformamide.", "2. Reaction of the acid chloride with ammonia in diethyl ether to form the corresponding amide.", "3. Hydrolysis of the amide using sodium hydroxide in water to form the corresponding carboxylic acid.", "4. Protection of the carboxylic acid using a suitable protecting group such as tert-butyloxycarbonyl (BOC).", "5. Conversion of the protected carboxylic acid to the corresponding acid chloride using thionyl chloride in N,N-dimethylformamide.", "6. Reaction of the acid chloride with ammonia in diethyl ether to form the corresponding amide.", "7. Deprotection of the amide using hydrochloric acid to form the target compound, (2S)-2-amino-3-(2,4-difluorophenyl)propanoic acid hydrochloride." ] }

CAS RN

122839-55-8

Molecular Formula

C9H10ClF2NO2

Molecular Weight

237.6

Purity

95

Origin of Product

United States

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